molecular formula C16H22N2O3 B1328821 [[2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142211-96-8

[[2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B1328821
CAS No.: 1142211-96-8
M. Wt: 290.36 g/mol
InChI Key: RHKYAWSMIVXMQP-UHFFFAOYSA-N
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Description

[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves the reaction of 2-methylpiperidine with phenylglycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

In medicine, [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes .

Mechanism of Action

The mechanism of action of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-13-7-5-6-10-18(13)15(19)11-17(12-16(20)21)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYAWSMIVXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186610
Record name Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-96-8
Record name Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142211-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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